Triazolam-D4

Catalog No.
S1783204
CAS No.
145225-04-3
M.F
C17H12Cl2N4
M. Wt
347.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triazolam-D4

CAS Number

145225-04-3

Product Name

Triazolam-D4

IUPAC Name

8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H12Cl2N4

Molecular Weight

347.235

InChI

InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D

InChI Key

JOFWLTCLBGQGBO-QFFDRWTDSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Triazolam-D4 is a deuterated analog of triazolam, a medication primarily used for the treatment of insomnia and anxiety. The compound is characterized by the incorporation of deuterium atoms, which are isotopes of hydrogen, into its molecular structure. This modification enhances the stability and detectability of the compound in analytical studies. Triazolam-D4 retains the pharmacological properties of triazolam but is often utilized as an internal standard in mass spectrometry due to its unique mass signature, allowing for accurate quantification of triazolam and its metabolites in biological samples .

Triazolam-D4 itself doesn't have a mechanism of action as it's not a biologically active compound. However, the original molecule, Triazolam, acts by binding to specific receptors in the brain, particularly the GABAergic system, enhancing the effects of the inhibitory neurotransmitter GABA. This leads to a calming effect, promoting sleep and reducing anxiety [].

Due to its structural similarity to Triazolam, Triazolam-D4 should be handled with caution in a laboratory setting. Information on its specific toxicity is limited, but it's likely to share similar risks as Triazolam, which include drowsiness, dizziness, and respiratory depression in high doses []. Always consult safety data sheets (SDS) and follow recommended handling procedures when working with Triazolam-D4.

Internal Standard for Triazolam Measurement:

  • Triazolam-D4 acts as an internal standard in various analytical techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for measuring Triazolam levels.
  • An internal standard is a compound with similar chemical properties to the target analyte (Triazolam) but with a distinct mass due to the incorporation of stable isotopes like Deuterium (D) in Triazolam-D4.
  • By adding a known amount of Triazolam-D4 to the sample alongside Triazolam, scientists can account for variations during sample preparation, instrument performance, and ionization efficiency.
  • Comparing the signal intensities of Triazolam and Triazolam-D4 allows for accurate quantification of the target analyte (Triazolam) in various matrices like blood, urine, or tissue samples.

Applications in Clinical Toxicology, Drug Testing, and Forensics:

  • The ability of Triazolam-D4 to serve as an internal standard makes it valuable in various fields:
    • Clinical Toxicology: Measuring Triazolam levels in blood or plasma can be crucial for diagnosing Triazolam overdose or monitoring its therapeutic effects.
    • Drug Testing: Triazolam-D4 can be used in urine drug testing programs to detect Triazolam use and assess potential abuse or adherence to prescribed dosages.
    • Forensics: In forensic investigations, Triazolam-D4 can aid in identifying and quantifying Triazolam in biological samples, potentially aiding in reconstructing events or determining the cause of death.

Advantages of Triazolam-D4:

  • Compared to other internal standards, Triazolam-D4 offers several advantages:
    • High Specificity: Due to the incorporation of Deuterium, Triazolam-D4 has a distinct mass that minimizes interference from other compounds present in the sample, leading to more accurate measurements.
    • Stable Isotope: Deuterium is a stable isotope, meaning it does not undergo radioactive decay, making Triazolam-D4 a safe and reliable analytical tool.
    • Commercially Available: Triazolam-D4 is readily available from various chemical suppliers, facilitating its use in various research and analytical settings.
As triazolam, including metabolic transformations catalyzed by cytochrome P450 enzymes. The primary metabolic pathways involve hydroxylation at the 4-position and alpha-hydroxylation, leading to the formation of metabolites such as alpha-hydroxytriazolam (α-OHTRZ) and 4-hydroxytriazolam (4-OHTRZ) . These reactions typically occur in the liver, with cytochrome P450 3A4 being the principal enzyme responsible for these metabolic processes.

Triazolam-D4 exhibits pharmacological activity similar to that of triazolam, functioning as a central nervous system depressant. It binds to gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and producing sedative effects. The deuterated form is particularly useful in pharmacokinetic studies, allowing researchers to differentiate between triazolam and its metabolites in biological fluids without interference from endogenous compounds .

The synthesis of triazolam-D4 typically involves the following steps:

  • Formation of Acetyl Hydrazone Derivatives: Starting with appropriate hydrazone precursors.
  • Cyclization: A cyclization reaction occurs to form the triazole ring structure.
  • Deuteration: Incorporating deuterium into specific positions within the molecule can be achieved through various methods, such as using deuterated solvents or reagents during synthesis.

These methods ensure that the resulting compound retains its structural integrity while providing distinct mass characteristics for analytical purposes .

Triazolam-D4 is primarily used in analytical chemistry as an internal standard for quantifying triazolam and its metabolites in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its application extends to pharmacokinetic studies, toxicology assessments, and research involving drug interactions . Additionally, it can be utilized in clinical settings to monitor therapeutic drug levels in patients undergoing treatment with triazolam.

Research has demonstrated that triazolam can interact with various substances, including grapefruit juice, which inhibits cytochrome P450 3A4 enzymes, potentially increasing plasma concentrations of triazolam. Studies involving triazolam-D4 allow for precise measurement of these interactions without confounding factors from endogenous compounds . Furthermore, interaction studies have shown that co-administration with other medications can affect the metabolism and efficacy of triazolam and its derivatives.

Triazolam-D4 shares similarities with several other benzodiazepines and their deuterated forms. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
TriazolamHighWidely used for insomnia; non-deuterated
AlprazolamModerateDifferent chemical structure; anxiety treatment
DiazepamModerateLonger half-life; used for anxiety and seizures
ClonazepamModerateUsed for seizures; different pharmacological profile
FlurazepamModerateLonger-acting; used for insomnia
Triazolam-D4HighDeuterated form; used as an internal standard

Triazolam-D4's distinct mass signature due to deuteration makes it particularly valuable in analytical applications compared to its non-deuterated counterparts .

XLogP3

2.4

Dates

Modify: 2023-08-15

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